1-(Naphthalen-2-ylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-NAPHTHYLSULFONYL)-4-[2-(TRIFLUOROMETHYL)BENZYL]PIPERAZINE is a complex organic compound that features a naphthylsulfonyl group and a trifluoromethylbenzyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-NAPHTHYLSULFONYL)-4-[2-(TRIFLUOROMETHYL)BENZYL]PIPERAZINE typically involves multiple steps, starting with the preparation of the naphthylsulfonyl and trifluoromethylbenzyl intermediates. These intermediates are then coupled with piperazine under specific reaction conditions. Common reagents used in these reactions include sulfonyl chlorides, trifluoromethylbenzyl halides, and piperazine. The reactions are often carried out in the presence of a base, such as triethylamine, and solvents like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-NAPHTHYLSULFONYL)-4-[2-(TRIFLUOROMETHYL)BENZYL]PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or trifluoromethylbenzyl groups using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
1-(2-NAPHTHYLSULFONYL)-4-[2-(TRIFLUOROMETHYL)BENZYL]PIPERAZINE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-NAPHTHYLSULFONYL)-4-[2-(TRIFLUOROMETHYL)BENZYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-NAPHTHYLSULFONYL)-4-BENZYL-PIPERAZINE: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
1-(2-NAPHTHYLSULFONYL)-4-(TRIFLUOROMETHYL)PIPERAZINE: Lacks the benzyl group, affecting its overall reactivity and applications
Uniqueness
The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it valuable in medicinal chemistry and materials science .
Properties
Molecular Formula |
C22H21F3N2O2S |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
1-naphthalen-2-ylsulfonyl-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine |
InChI |
InChI=1S/C22H21F3N2O2S/c23-22(24,25)21-8-4-3-7-19(21)16-26-11-13-27(14-12-26)30(28,29)20-10-9-17-5-1-2-6-18(17)15-20/h1-10,15H,11-14,16H2 |
InChI Key |
QTIWHYAYMZPBGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.